molecular formula C10H12O2S B8067050 4-phenoxybutanethioic S-acid

4-phenoxybutanethioic S-acid

Cat. No.: B8067050
M. Wt: 196.27 g/mol
InChI Key: VWZHDNOZPHDYSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenoxybutanethioic S-acid is a thiocarbamate derivative characterized by a phenoxy substituent attached to a butanethioic S-acid backbone. Its molecular formula is C₁₀H₁₂O₂S, with a molecular weight of 196 g/mol. The compound features a thioic acid (-COSH) functional group and a phenoxy (C₆H₅O-) moiety at the fourth carbon of the butane chain.

Properties

IUPAC Name

4-phenoxybutanethioic S-acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c11-10(13)7-4-8-12-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZHDNOZPHDYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCC(=O)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70703697
Record name 4-Phenoxybutanethioic S-acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70703697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75434-70-7
Record name 4-Phenoxybutanethioic S-acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70703697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenoxybutanethioic S-acid typically involves the following steps:

    Starting Materials: The synthesis begins with phenol and butanethioic acid as the primary starting materials.

    Formation of Phenoxybutane: Phenol is reacted with 1-bromobutane in the presence of a base such as potassium carbonate to form

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Spectrometric Comparisons

Key comparisons focus on substituent effects (alkyl vs. aryl groups) and fragmentation behavior. Below is a comparative table based on mass spectrometry data and structural features:

Compound Name Molecular Formula M⁺ (m/z) Key Fragments (m/z) Substituent Type Stability/Reactivity Notes
4-Phenoxybutanethioic S-acid C₁₀H₁₂O₂S 196 149, 123, 77 Aryloxy (Phenoxy) High stability due to aromatic conjugation; fragments via phenoxy loss
O-Ethylcarbamothioic S-acid (Compound II) C₅H₁₁NO₂S 177 149 (S-acid intermediate) O-Alkyl (Ethyl) Lower stability; prone to ethyl group elimination
4-Cyclohexylbutanoic Acid C₁₀H₁₈O₂ 170 153, 123 Cyclohexyl Hydrophobic; fragments via decarboxylation
4-(Hydroxymethyl)Phenoxy Acetic Acid C₉H₁₀O₄ 182 164, 136 Hydroxymethyl Polar; fragments via hydroxyl loss and acetic acid cleavage
Key Observations:

Fragmentation Patterns: this compound exhibits dominant fragments at m/z 149 (loss of phenoxy group: C₆H₅O-) and m/z 77 (benzene ring), consistent with aryloxy-substituted compounds . O-Alkyl analogs (e.g., Compound II) fragment via alkyl group elimination, forming carbamothioic S-acid intermediates (e.g., m/z 149) . Non-thioic analogs like 4-Cyclohexylbutanoic Acid lack sulfur-mediated fragmentation, instead undergoing decarboxylation (m/z 153 → 123) .

Substituent Effects: Aryloxy groups (phenoxy) enhance stability through resonance but increase molecular weight and reduce solubility. Alkyl groups (e.g., ethyl) lower stability but improve volatility, favoring MS detection. Hydroxymethyl substituents (e.g., in 4-(Hydroxymethyl)Phenoxy Acetic Acid) introduce polarity, altering solubility and fragmentation pathways .

Reactivity and Functional Group Interactions

  • Thioic Acid (-COSH) vs. Carboxylic Acid (-COOH): The thioic acid group in this compound is more nucleophilic than carboxylic acids, enabling unique reactions with electrophiles (e.g., alkyl halides). This contrasts with 4-Cyclohexylbutanoic Acid, which participates in acid-base reactions but lacks sulfur-based reactivity .
  • Phenoxy vs. Cyclohexyl: The phenoxy group’s electron-withdrawing nature deactivates the aromatic ring, reducing electrophilic substitution reactivity compared to cyclohexyl’s electron-donating effects .

Q & A

Q. What synthetic routes are recommended for 4-phenoxybutanethioic S-acid, and how can reaction conditions be optimized?

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR (1H/13C): Confirm the presence of the phenoxy group (δ 6.8–7.4 ppm aromatic protons) and thioester carbonyl (δ 190–210 ppm in 13C).
  • FT-IR : Identify S-H stretching (2500–2600 cm⁻¹) and C=O (1680–1720 cm⁻¹).
  • HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., unreacted thiocyanate). Reference standards (e.g., USP-grade analogs) should align retention times and fragmentation patterns .

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer : Store at 2–8°C in amber glass vials under inert gas (argon/nitrogen) to prevent oxidation of the thiol group. Avoid prolonged exposure to moisture or alkaline conditions (pH > 8), which may hydrolyze the thioester bond. Degradation products (e.g., phenoxybutanoic acid) can be monitored via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across experimental models?

  • Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., cell permeability, solvent carriers). For example:
  • If bioactivity is observed in in vitro enzyme assays but not in cell cultures, evaluate solubility in aqueous buffers (use DMSO ≤ 0.1% v/v) or test prodrug derivatives.
  • Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. fluorescence polarization). Cross-reference with computational docking studies to identify steric or electronic mismatches in target interactions .

Q. What in-silico strategies predict the reactivity and interaction mechanisms of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the S-H group to predict redox behavior.
  • Molecular Dynamics (MD) : Simulate interactions with cysteine-rich enzymes (e.g., proteases) to map binding pockets.
  • ADMET Prediction : Use tools like SwissADME to estimate metabolic stability (CYP450 interactions) and blood-brain barrier permeability .

Q. What methodologies analyze degradation pathways under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stress Testing : Incubate the compound in buffers (pH 3, 7, 9) at 40°C for 14 days.

  • LC-HRMS : Identify degradation products (e.g., sulfonic acid derivatives at pH > 7).

  • Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life under standard storage conditions. Note that alkaline hydrolysis follows pseudo-first-order kinetics .

    • Data Table :
pHMajor Degradation PathwayHalf-Life (25°C)
3Hydrolysis (thioester)30 days
7Oxidation (S-H)90 days
9Base-catalyzed cleavage7 days

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.